![molecular formula C11H12ClNO3 B1487624 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1031610-98-6](/img/structure/B1487624.png)
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid”, similar compounds have been synthesized using various methods . For instance, coumarin heterocycles, which share some structural similarities, have been synthesized using both classical and non-classical conditions .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid belongs to a broader class of compounds known as 1,2-oxazines and 1,2-benzoxazines. These compounds, including 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, can be synthesized through various methods, such as the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These 5,6-dihydro-6-hydroxy-4H-1,2-oxazines are in turn obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The oxazinium salts derived from these compounds act as electrophiles in several chemical reactions, demonstrating the versatility and reactivity of this class of compounds in synthetic chemistry (Sainsbury, 1991).
Biological Activities and Applications
Compounds related to 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have shown a range of biological activities. For instance, derivatives of benzoxazines and similar heterocyclic compounds have been studied for their antimicrobial, antifungal, and antituberculous properties. These studies reveal that structural modifications of the benzoxazine nucleus can lead to significant changes in biological activity, making these compounds potential candidates for drug development. Specifically, the introduction of different substituents can enhance the antibacterial and antituberculous activities of these compounds, highlighting their relevance in medicinal chemistry and the development of new therapeutics (Ibrahim, 2011).
properties
IUPAC Name |
2-(6-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-3-2-7(12)4-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYASTYCASYINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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